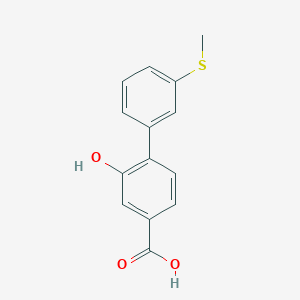
5-Fluoro-3-(3-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(3-methylthiophenyl)benzoic acid, or 5F3MB, is an important organic compound in the field of organic chemistry. It is a fluorinated benzoic acid derivative that is used in a variety of applications, including synthetic organic chemistry, medicinal chemistry, and material science. 5F3MB has been extensively studied due to its unique properties and structure, and its ability to interact with a wide range of molecules.
Mecanismo De Acción
5F3MB is a fluorinated benzoic acid derivative, and its mechanism of action is based on its ability to interact with a wide range of molecules. It is able to interact with both electron-rich and electron-poor molecules, and is able to form hydrogen bonds with other molecules. The fluorine atom in the molecule is able to interact with electron-rich molecules, while the methylthiophenyl group is able to interact with electron-poor molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F3MB are largely unknown. However, it has been suggested that 5F3MB may have anti-inflammatory, anti-oxidant, and anti-bacterial properties. In addition, 5F3MB has been shown to have a moderate effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5F3MB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is readily available. In addition, it is a relatively stable compound, making it suitable for a variety of synthetic organic reactions. The main limitation of 5F3MB is that it is a relatively non-polar compound, making it difficult to dissolve in polar solvents.
Direcciones Futuras
The potential future directions for 5F3MB are numerous. It could be used as a building block in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In addition, 5F3MB could be used in the synthesis of fluorescent dyes and as a starting material for the synthesis of a variety of organic molecules. Finally, 5F3MB could be used in the synthesis of a variety of polymers and materials, such as polyimides, polyurethanes, and polyesters.
Métodos De Síntesis
5F3MB can be synthesized in several ways, including the Mitsunobu reaction, the Wittig reaction, the Ullmann reaction, the Stille reaction, and the Suzuki reaction. The most common method is the Mitsunobu reaction, which involves the use of a phosphine oxide and a dialkyl azodicarboxylate as the reagents. The reaction proceeds via a nucleophilic substitution of the phosphine oxide, forming a substituted benzoic acid.
Aplicaciones Científicas De Investigación
5F3MB has a wide range of applications in scientific research. It has been used as a building block in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a reagent in the synthesis of fluorescent dyes and as a starting material for the synthesis of a variety of organic molecules. In addition, 5F3MB has been used in the synthesis of a variety of polymers and materials, such as polyimides, polyurethanes, and polyesters.
Propiedades
IUPAC Name |
3-fluoro-5-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWBMBCJYTYLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














